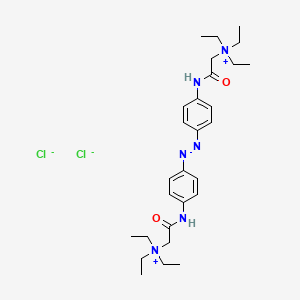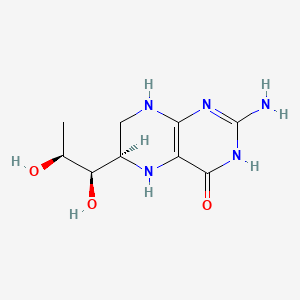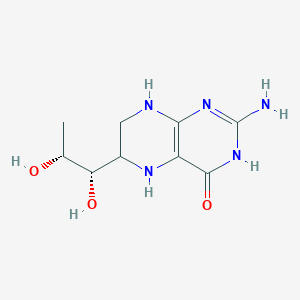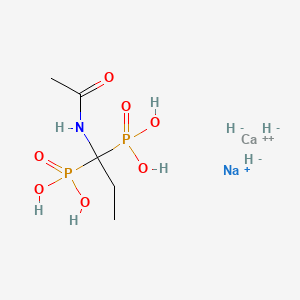
QAQ dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
QAQ dichloride is a photoswitchable compound known for its ability to block voltage-gated sodium (Na(_v)) and potassium (K(_v)) channels. This compound exhibits channel-blocking activity in the trans form of the azobenzene photoswitch, while the cis form does not exhibit this effect . This compound is membrane-impermeant and selectively enters pain-sensing neurons expressing endogenous import channels . It functions as a light-sensitive analgesic and provides a valuable tool for investigating signaling mechanisms involved in acute and chronic pain .
准备方法
QAQ dichloride is synthesized through a series of chemical reactions involving azobenzene derivatives. The synthetic route typically involves the diazotization of aniline derivatives followed by coupling with appropriate reagents to form the azobenzene core Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反应分析
QAQ dichloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions where the dichloride groups are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
QAQ dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a photoswitchable ligand to study ion channel behavior and modulation.
Biology: Employed in the investigation of neuronal signaling pathways and pain mechanisms.
Medicine: Explored as a potential light-sensitive analgesic for non-invasive pain management.
Industry: Utilized in the development of advanced materials and optoelectronic devices
作用机制
QAQ dichloride exerts its effects by blocking voltage-gated sodium (Na(_v)) and potassium (K(_v)) channels in its trans form. The compound switches conformation from cis to trans at 500 nm and trans to cis at 380 nm . This photoswitchable behavior allows for precise control over ion channel conductance using light. The molecular targets of this compound include Na(_v) and K(_v) channels, and it selectively enters nociceptive neurons via ion channels activated by noxious stimuli, particularly TRPV1 .
相似化合物的比较
QAQ dichloride is unique due to its photoswitchable properties and selective entry into pain-sensing neurons. Similar compounds include:
Azobenzene derivatives: These compounds also exhibit photoswitchable behavior but may not have the same selectivity for ion channels.
Photochromic blockers: These compounds can modulate ion channel conductance using light but may differ in their specific molecular targets and pathways
属性
分子式 |
C28H44Cl2N6O2 |
|---|---|
分子量 |
567.6 g/mol |
IUPAC 名称 |
triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride |
InChI |
InChI=1S/C28H42N6O2.2ClH/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6;;/h13-20H,7-12,21-22H2,1-6H3;2*1H |
InChI 键 |
VHURBRSYOFCHNY-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[N+](CC)(CC)CC.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)



![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)

![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)
![5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B10752350.png)



![Mangafodipir trisodium [vandf]](/img/structure/B10752371.png)
![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752372.png)

